molecular formula C6H14Cl2Si B1349932 Diisopropyldichlorosilane CAS No. 7751-38-4

Diisopropyldichlorosilane

Cat. No.: B1349932
CAS No.: 7751-38-4
M. Wt: 185.16 g/mol
InChI Key: GSENNYNYEKCQGA-UHFFFAOYSA-N
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Preparation Methods

Diisopropyldichlorosilane can be synthesized through the reaction of diisopropylsilane with carbon tetrachloride in the presence of palladium(II) chloride at 140°C for 8 hours. The product is then purified by distillation to yield a clear, colorless oil . Industrial production methods may vary, but the general approach involves similar reaction conditions and purification steps.

Chemical Reactions Analysis

Diisopropyldichlorosilane undergoes several types of chemical reactions, including:

Scientific Research Applications

Diisopropyldichlorosilane is widely used in scientific research and industrial applications, including:

Mechanism of Action

The mechanism of action of dichlorodiisopropylsilane primarily involves its reactivity with nucleophiles, such as alcohols and amines. The compound acts as a protecting group reagent, forming stable silyl ethers or amines that can be selectively deprotected under specific conditions. This reactivity is crucial for its role in organic synthesis and nucleoside protection .

Properties

IUPAC Name

dichloro-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSENNYNYEKCQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374298
Record name Diisopropyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7751-38-4
Record name Diisopropyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodiisopropylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropyldichlorosilane
Reactant of Route 2
Diisopropyldichlorosilane
Customer
Q & A

Q1: What makes Dichlorodiisopropylsilane a valuable reagent in organic synthesis?

A1: Dichlorodiisopropylsilane serves as a versatile building block in organic synthesis due to its reactivity and the ability to introduce a diisopropylsilyl group. This is evident in its use for creating a temporary silicon tether in the synthesis of (−)-Detoxinine []. This approach exploits the reactivity of the Si-Cl bonds towards nucleophilic substitution, enabling the formation of complex molecular architectures.

Q2: How does the structure of polymers synthesized from Dichlorodiisopropylsilane influence their degradation properties?

A2: Research [] shows that incorporating Dichlorodiisopropylsilane into the polymer backbone, specifically as geminal silyl ester linkages, results in polymers highly susceptible to hydrolytic degradation. The study found that the steric bulk of the substituents on the silicon atom significantly impacts the degradation rate. Poly(diisopropylsilyl terephthalate), with its bulky isopropyl groups flanking the silicon, exhibited greater stability compared to polymers with less bulky substituents. This highlights the role of steric hindrance in influencing the accessibility of water molecules to the silicon atom, ultimately affecting the hydrolysis rate and polymer degradation.

Q3: Can you provide an example of how Dichlorodiisopropylsilane contributes to the development of materials with specific properties?

A3: In a study focusing on highly fluorescent materials [], Dichlorodiisopropylsilane was employed as a starting material for synthesizing benzofuranylmethylidenebenzoxasiloles. These compounds, featuring a silicon atom integrated into their structure, exhibit promising fluorescence properties. Notably, the research demonstrated that the introduction of electron-donating groups on the benzoxasilole framework, derived from modifications to the initial Dichlorodiisopropylsilane structure, led to enhanced fluorescence quantum yields. This example highlights the potential of using Dichlorodiisopropylsilane as a precursor for designing and fine-tuning the properties of functional materials, particularly in the realm of fluorescent materials.

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